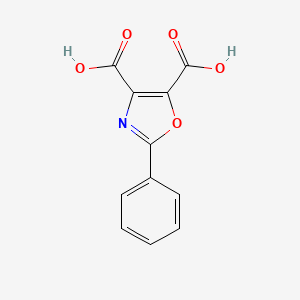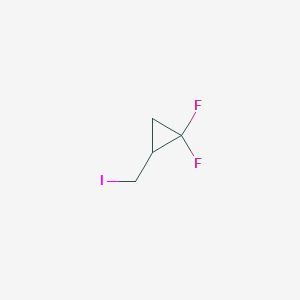
1,1-Difluoro-2-(iodomethyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-2-(iodomethyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with two fluorine atoms and an iodomethyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, particularly the presence of both fluorine and iodine atoms, which impart distinct chemical properties.
Métodos De Preparación
The synthesis of 1,1-difluoro-2-(iodomethyl)cyclopropane can be achieved through various methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of an alkene with diiodomethane (CH2I2) in the presence of a zinc-copper couple (Zn-Cu) can yield the desired cyclopropane derivative . This method leverages the formation of (iodomethyl)zinc iodide in situ, which then reacts with the alkene to form the cyclopropane ring.
Análisis De Reacciones Químicas
1,1-Difluoro-2-(iodomethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Ring-Opening Reactions: Due to the ring strain in the cyclopropane ring, it can undergo ring-opening reactions, particularly in the presence of strong nucleophiles or under acidic conditions.
Common reagents used in these reactions include halides for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Difluoro-2-(iodomethyl)cyclopropane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules, which are valuable in various chemical research fields.
Biology and Medicine: Fluorinated compounds are often used in medicinal chemistry due to their enhanced metabolic stability and bioavailability. This compound could be explored for potential pharmaceutical applications.
Industry: Fluorinated cyclopropanes are used in the development of agrochemicals, materials science, and other industrial applications due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1-difluoro-2-(iodomethyl)cyclopropane in chemical reactions typically involves the formation of reactive intermediates, such as carbenes or carbenoids, which then participate in cyclopropanation or substitution reactions. The presence of fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species.
Comparación Con Compuestos Similares
1,1-Difluoro-2-(iodomethyl)cyclopropane can be compared with other difluorocyclopropane derivatives, such as 1,1-difluoro-2-(bromomethyl)cyclopropane or 1,1-difluoro-2-(chloromethyl)cyclopropane. These compounds share similar structural features but differ in the halogen substituent. The iodine atom in this compound makes it more reactive in substitution reactions compared to its bromine or chlorine counterparts .
Propiedades
IUPAC Name |
1,1-difluoro-2-(iodomethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2I/c5-4(6)1-3(4)2-7/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDHPHYBOVMYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276677-16-7 |
Source


|
| Record name | 1,1-difluoro-2-(iodomethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
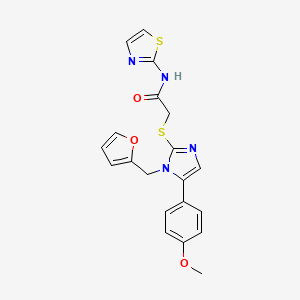
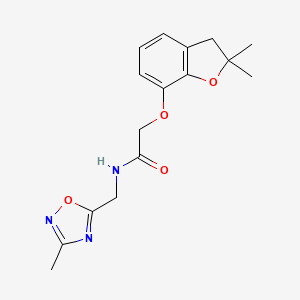
![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B2698869.png)
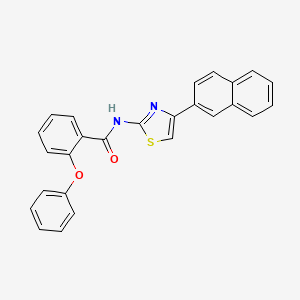
![3,5-Dimethyl-1-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine](/img/structure/B2698872.png)
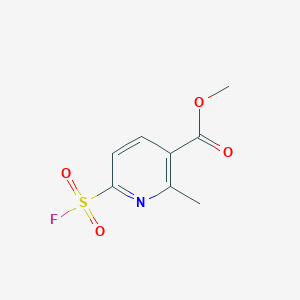
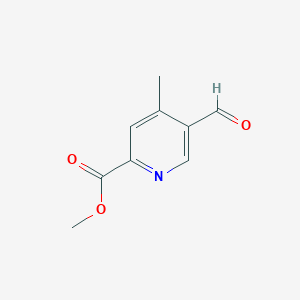
![4-[(Z)-2-cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2698878.png)
![ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2698879.png)
![2-[(2,4-Dichlorophenoxy)methyl]-3-hydroxy-1-isoindolinone](/img/structure/B2698880.png)
![2-(Phenylmethoxycarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B2698881.png)
![4-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2698884.png)
